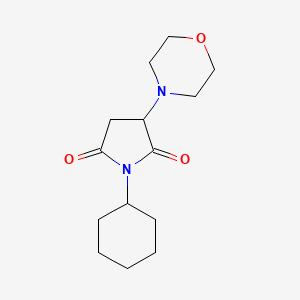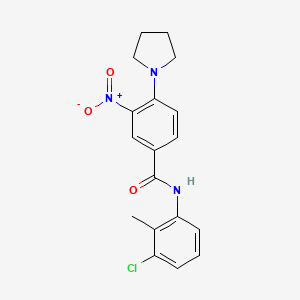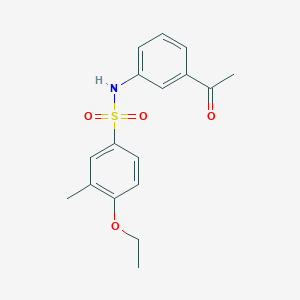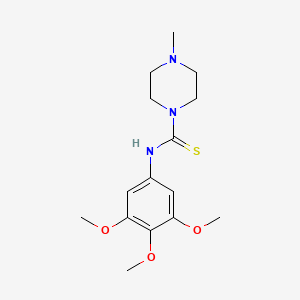![molecular formula C17H26N2O4S B4391450 N-cyclopentyl-2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]acetamide](/img/structure/B4391450.png)
N-cyclopentyl-2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]acetamide
Übersicht
Beschreibung
N-cyclopentyl-2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopentyl group, an isopropylamino sulfonyl group, and a methylphenoxy acetamide moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of the core cyclopentyl structure. The process may include:
Formation of the Cyclopentyl Group: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Isopropylamino Sulfonyl Group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.
Attachment of the Methylphenoxy Acetamide Moiety: This can be accomplished through nucleophilic substitution reactions, where the phenoxy group is introduced using phenol derivatives and the acetamide group is added via amide bond formation.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl and phenoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the sulfonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide and phenoxy positions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-cyclopentyl-2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]acetamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its unique structural features.
Industry: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-cyclopentyl-2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]acetamide exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The isopropylamino sulfonyl group may play a crucial role in binding to active sites, while the phenoxy acetamide moiety can influence the compound’s overall reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
- N-cyclopentyl-2-{4-[(methylamino)sulfonyl]-2-methylphenoxy}acetamide
- N-cyclopentyl-2-{4-[(ethylamino)sulfonyl]-2-methylphenoxy}acetamide
- N-cyclopentyl-2-{4-[(propylamino)sulfonyl]-2-methylphenoxy}acetamide
Uniqueness: N-cyclopentyl-2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]acetamide stands out due to the presence of the isopropylamino group, which can enhance its binding affinity and specificity towards certain molecular targets compared to its analogs with different alkyl groups.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-12(2)19-24(21,22)15-8-9-16(13(3)10-15)23-11-17(20)18-14-6-4-5-7-14/h8-10,12,14,19H,4-7,11H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYOKNGSHONXPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C)OCC(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE](/img/structure/B4391376.png)
![N~1~-BENZYL-4-[(BENZYLSULFONYL)METHYL]BENZAMIDE](/img/structure/B4391394.png)


![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(methylthio)benzamide](/img/structure/B4391411.png)
![1-(allyloxy)-3-[3-(trifluoromethyl)phenyl]-2(1H)-quinoxalinone 4-oxide](/img/structure/B4391412.png)
![1-{3-[(4-chlorophenyl)thio]propanoyl}-3-methylpiperidine](/img/structure/B4391417.png)
![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methyl-1-butanamine](/img/structure/B4391420.png)
![2-[(4-fluorophenyl)methyl-methylsulfonylamino]-N-phenylacetamide](/img/structure/B4391428.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methoxy-N-(propan-2-yl)benzamide](/img/structure/B4391456.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B4391468.png)

